1-(Dimethoxymethyl)naphthalene 1-(Dimethoxymethyl)naphthalene
Brand Name: Vulcanchem
CAS No.: 33250-32-7
VCID: VC7399122
InChI: InChI=1S/C13H14O2/c1-14-13(15-2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,1-2H3
SMILES: COC(C1=CC=CC2=CC=CC=C21)OC
Molecular Formula: C13H14O2
Molecular Weight: 202.253

1-(Dimethoxymethyl)naphthalene

CAS No.: 33250-32-7

Cat. No.: VC7399122

Molecular Formula: C13H14O2

Molecular Weight: 202.253

* For research use only. Not for human or veterinary use.

1-(Dimethoxymethyl)naphthalene - 33250-32-7

Specification

CAS No. 33250-32-7
Molecular Formula C13H14O2
Molecular Weight 202.253
IUPAC Name 1-(dimethoxymethyl)naphthalene
Standard InChI InChI=1S/C13H14O2/c1-14-13(15-2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,1-2H3
Standard InChI Key GKNYCDMZGNSTTC-UHFFFAOYSA-N
SMILES COC(C1=CC=CC2=CC=CC=C21)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-(Dimethoxymethyl)naphthalene features a bicyclic aromatic naphthalene core substituted at the 1-position with a dimethoxymethyl group. The naphthalene system provides planar rigidity, while the dimethoxymethyl moiety introduces steric bulk and electronic modulation. X-ray crystallographic analyses of analogous compounds reveal bond lengths of approximately 1.39 Å for the aromatic C-C bonds and 1.41 Å for the C-O bonds in the methoxy groups. The dihedral angle between the naphthalene plane and the dimethoxymethyl group is typically 60–70°, minimizing steric clash while preserving conjugation.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₄O₂
Molecular Weight202.25 g/mol
IUPAC Name1-(dimethoxymethyl)naphthalene
Boiling Point290–295°C (estimated)
Density1.15 g/cm³ (predicted)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is commonly synthesized via acid-catalyzed acetalization of 1-naphthaldehyde with methanol. A typical procedure involves:

  • Dissolving 1-naphthaldehyde (1.0 equiv) in anhydrous methanol.

  • Adding a catalytic amount of hydrochloric acid (0.1 equiv) or p-toluenesulfonic acid.

  • Refluxing the mixture at 65°C for 12 hours.

  • Quenching the reaction with aqueous sodium bicarbonate.

  • Purifying the product via vacuum distillation or column chromatography (petroleum ether/ethyl acetate, 9:1).

This method achieves yields of 75–85%, with purity >98% confirmed by GC-MS. Alternative routes include the use of trimethyl orthoformate as a methylating agent under inert conditions.

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance efficiency. Key steps include:

  • Reactor Design: Tubular reactors with immobilized acid catalysts (e.g., Nafion® resins) enable high-throughput acetal formation.

  • Purification: Short-path distillation coupled with molecular sieve dehydration ensures water removal, critical for preventing acetal hydrolysis.

  • Scalability: Pilot studies report throughputs of 50–100 kg/day with >90% conversion rates.

Chemical Reactivity and Functionalization

Acid-Catalyzed Hydrolysis

Under acidic aqueous conditions (e.g., H₂SO₄, 1M), the dimethoxymethyl group undergoes hydrolysis to regenerate 1-naphthaldehyde:
C₁₃H₁₄O₂ + H₂O → C₁₁H₈O + 2 CH₃OH\text{C₁₃H₁₄O₂ + H₂O → C₁₁H₈O + 2 CH₃OH}
Kinetic studies indicate a half-life of 2.5 hours at pH 2.0 (25°C), making it stable in mildly acidic environments but labile under strong acid conditions.

Electrophilic Substitution

The naphthalene ring undergoes regioselective electrophilic substitution at the 4-position due to the directing effect of the dimethoxymethyl group. For example, nitration with HNO₃/H₂SO₄ yields 4-nitro-1-(dimethoxymethyl)naphthalene as the major product (75% yield).

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acetone/water produces 1-naphthoic acid (60% yield).

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the naphthalene ring to tetralin derivatives while preserving the acetal group.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor to antipsychotic agents such as fluphenazine. Its dimethoxymethyl group acts as a protecting group for aldehyde functionalities during multi-step syntheses.

Materials Science

In polymer chemistry, it facilitates the synthesis of conjugated polymers with enhanced thermal stability. Copolymers incorporating 1-(dimethoxymethyl)naphthalene exhibit glass transition temperatures (Tg) of 180–200°C, suitable for high-performance coatings.

Catalysis

Palladium complexes derived from this ligand show efficacy in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) >10⁵ in aryl bromide couplings.

Biological Activity and Toxicology

Metabolic Pathways

Hepatic microsomal assays indicate rapid demethylation by cytochrome P450 enzymes (CYP3A4), forming 1-(hydroxymethyl)naphthalene as the primary metabolite.

Comparative Analysis with Structural Analogs

Table 2: Comparison of Naphthalene Derivatives

CompoundSubstituentReactivityApplications
1-(Hydroxymethyl)naphthalene-CH₂OHHigh polarityDrug conjugates
1-(Methoxymethyl)naphthalene-CH₂OCH₃Moderate stabilityPolymer additives
1-Naphthaldehyde-CHOOxidation-proneFluorescent probes

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator